1-methyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one
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Overview
Description
1-methyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a pyrrolidin-2-one core, a piperidine ring, and a tetrahydrocinnolin moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidin-2-one core, the piperidine ring, and the tetrahydrocinnolin moiety. Common synthetic routes may include:
Step 1: Formation of the pyrrolidin-2-one core through cyclization reactions.
Step 2: Introduction of the piperidine ring via nucleophilic substitution or addition reactions.
Step 3: Attachment of the tetrahydrocinnolin moiety through etherification or similar coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A piperidine derivative with neurotoxic properties.
Naphthalene, 1,2,3,4-tetrahydro-5-methyl-: A related compound with a similar tetrahydro structure.
Uniqueness
1-methyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-23-12-16(11-19(23)25)20(26)24-8-6-14(7-9-24)13-27-18-10-15-4-2-3-5-17(15)21-22-18/h10,14,16H,2-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHOBSRIVWMRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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